- Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection, World Intellectual Property Organization, , ,
Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

943026-40-2 structure
Nome del prodotto:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
Numero CAS:943026-40-2
MF:C6H5ClN2O2
MW:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
- 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
- [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
- PVPVPUGHBYWWMK-UHFFFAOYSA-N
- FCH876162
- 6106AC
- AK120122
- AX8245538
- 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
- 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
- AKOS006313349
- DB-357020
- F2147-2971
- AS-50122
- SCHEMBL634208
- O10985
- CS-0046209
- 943026-40-2
- DTXSID30717194
- 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
-
- MDL: MFCD09907908
- Inchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
- Chiave InChI: PVPVPUGHBYWWMK-UHFFFAOYSA-N
- Sorrisi: ClC1C=C2C(OCCO2)=NN=1
Proprietà calcolate
- Massa esatta: 172.0039551g/mol
- Massa monoisotopica: 172.0039551g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 147
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 44.2
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0046209-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 1g |
$580.0 | 2022-04-26 | |
ChemScence | CS-0046209-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 100mg |
$180.0 | 2022-04-26 | |
TRC | C597928-50mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
Aaron | AR00IIQN-250mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 97% | 250mg |
$139.00 | 2025-02-10 | |
1PlusChem | 1P00IIIB-100mg |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | >98% | 100mg |
$155.00 | 2024-04-19 | |
A2B Chem LLC | AI62995-250mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 250mg |
$357.00 | 2024-07-18 | |
1PlusChem | 1P00IIIB-1g |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 1g |
$985.00 | 2024-04-19 | |
eNovation Chemicals LLC | D585110-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 1g |
$785 | 2025-02-25 | |
eNovation Chemicals LLC | D585110-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 1g |
$785 | 2025-02-28 | |
Crysdot LLC | CD11007451-250mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95+% | 250mg |
$297 | 2024-07-19 |
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Riferimento
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 72 h, 80 °C
1.2 Reagents: Tetrahydrofuran , Water ; cooled
1.2 Reagents: Tetrahydrofuran , Water ; cooled
Riferimento
- Preparation of azatricyclic compounds for the treatment of bacterial infection, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, European Patent Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
Riferimento
- Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Riferimento
- Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
Riferimento
- Preparation of pyrroloquinoxalinones as antibacterials, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
Riferimento
- Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerasesBioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Riferimento
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
1.2 Reagents: 1,4-Dioxane Solvents: Water
Riferimento
- Heterocyclic compounds, their preparation and their use as antibacterials, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions, European Patent Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Riferimento
- 1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis, European Patent Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.2 Reagents: 1,4-Dioxane
Riferimento
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Riferimento
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Riferimento
- Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Riferimento
- Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 18 h, rt → 110 °C; cooled
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Riferimento
- Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds, World Intellectual Property Organization, , ,
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials
- 2-[(3-Bromo-6-chloro-4-pyridazinyl)oxy]ethanol
- 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol
- Ethanol, 2-[(6-bromo-3-chloro-4-pyridazinyl)oxy]-
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Letteratura correlata
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
5. Book reviews
943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine) Prodotti correlati
- 2229147-98-0(4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-2-ol)
- 1804088-05-8(6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid)
- 1346692-04-3(Methyl 5-(3-chloro-2-fluorophenyl)nicotinate)
- 1041438-68-9(STAT3 Inhibitor VII)
- 99287-97-5(Phenethyl3-hydroxybenzoate)
- 2229598-86-9(1-(2-methyl-6-nitrophenyl)-2-(methylamino)ethan-1-one)
- 1251568-68-9(N-(3-chlorophenyl)-2-[2-oxo-3-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide)
- 1806875-11-5(6-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 1270558-18-3(2-Amino-2-(3-bromothiophen-2-yl)propan-1-ol)
- 1260775-49-2(1-(4-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
